molecular formula C14H18N4O B6131980 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-phenylpropanamide

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-phenylpropanamide

Cat. No.: B6131980
M. Wt: 258.32 g/mol
InChI Key: GNJXZWGHOSSJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-phenylpropanamide, also known as DMT, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in water and organic solvents. DMT has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-phenylpropanamide is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms. It is also thought to exert its anticancer effects by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-phenylpropanamide in lab experiments include its potent antimicrobial, antifungal, and antiviral properties, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-phenylpropanamide. One potential direction is the development of new drugs based on its chemical structure. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Finally, research is needed to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-phenylpropanamide involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with 2-methyl-N-phenylpropanamide in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product in high yield and purity.

Scientific Research Applications

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-phenylpropanamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10(9-18-12(3)15-11(2)17-18)14(19)16-13-7-5-4-6-8-13/h4-8,10H,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJXZWGHOSSJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(C)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.